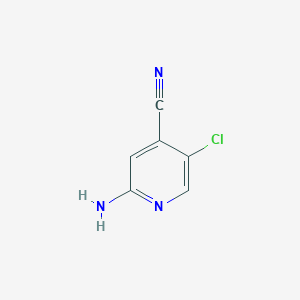
2-氨基-5-氯异烟腈
概述
描述
2-Amino-5-chloroisonicotinonitrile is an organic compound with the molecular formula C6H4ClN3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the pyridine ring
科学研究应用
2-Amino-5-chloroisonicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Similar compounds such as aminoglycosides are known to bind to the bacterial ribosome .
Mode of Action
It is known that aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Biochemical Pathways
It is known that aminoglycosides, which are structurally similar, affect protein synthesis pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that aminoglycosides, which are structurally similar, lead to inhibition of protein synthesis .
生化分析
Biochemical Properties
2-Amino-5-chloroisonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nitrilases, which are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . The interaction between 2-Amino-5-chloroisonicotinonitrile and nitrilases can lead to the formation of 2-chloroisonicotinic acid, showcasing its role in biochemical transformations.
Cellular Effects
2-Amino-5-chloroisonicotinonitrile affects various cellular processes and cell types. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of 2-Amino-5-chloroisonicotinonitrile involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, 2-Amino-5-chloroisonicotinonitrile can bind to specific receptors on the cell surface, triggering downstream signaling events that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-chloroisonicotinonitrile can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Amino-5-chloroisonicotinonitrile remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Amino-5-chloroisonicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
2-Amino-5-chloroisonicotinonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitriles and related compounds. For instance, it can be metabolized by nitrilases to produce 2-chloroisonicotinic acid, which can further participate in various biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 2-Amino-5-chloroisonicotinonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with transport proteins can determine its distribution within different tissues and organs.
Subcellular Localization
The subcellular localization of 2-Amino-5-chloroisonicotinonitrile plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and determine its overall impact on cellular processes. For instance, its presence in the mitochondria can affect mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloroisonicotinonitrile typically involves the reaction of 2-aminoisonicotinonitrile with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{2-Aminoisonicotinonitrile} + \text{POCl}_3 \rightarrow \text{2-Amino-5-chloroisonicotinonitrile} + \text{HCl} ]
Industrial Production Methods: Industrial production of 2-Amino-5-chloroisonicotinonitrile may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Amino-5-chloroisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-5-azidoisonicotinonitrile.
Oxidation: Formation of 2-amino-5-chloronitroisonicotinonitrile.
Reduction: Formation of 2-amino-5-chloroisonicotinamidine.
相似化合物的比较
- 2-Amino-5-nitrobenzonitrile
- 2-Amino-5-chloropyridine
- 2-Amino-5-chloronicotinaldehyde
Comparison: 2-Amino-5-chloroisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-Amino-5-nitrobenzonitrile, it has a chlorine atom instead of a nitro group, leading to different reactivity and potential applications. Similarly, its structure differs from 2-Amino-5-chloropyridine and 2-Amino-5-chloronicotinaldehyde, resulting in unique interactions and uses in various fields.
属性
IUPAC Name |
2-amino-5-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEHUBXXIPWXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393106-21-2 | |
| Record name | 2-amino-5-chloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)
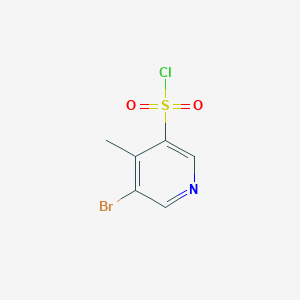
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
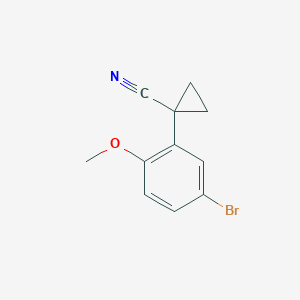
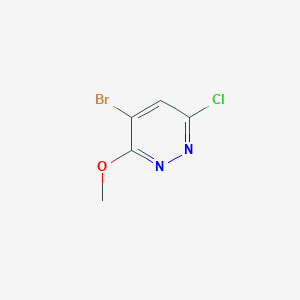
![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)



![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)

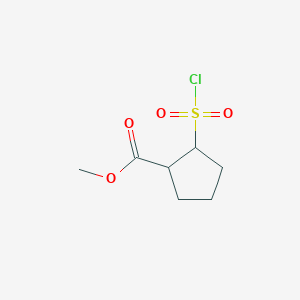
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
